molecular formula C15H21InO6 B12514240 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one

4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one

Cat. No.: B12514240
M. Wt: 412.14 g/mol
InChI Key: SKWCWFYBFZIXHE-UHFFFAOYSA-K
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Description

4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one is a high-purity chemical reagent designed for specialized research purposes. Compounds featuring the 4-oxopent-2-en-2-yl (acetylacetonate) moiety are often utilized in various scientific fields, including as precursors in organic synthesis or in the formation of metal complexes . The specific "indiganyl" core within its structure suggests potential applications in the development of novel dyes or functional materials. The full mechanism of action, specific research applications, and detailed physicochemical properties for this particular compound are subjects of ongoing investigation and should be verified by qualified researchers. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers are encouraged to consult the relevant safety data sheet (SDS) and conduct their own analysis to confirm the compound's suitability for their specific experimental protocols.

Properties

Molecular Formula

C15H21InO6

Molecular Weight

412.14 g/mol

IUPAC Name

4-[bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one

InChI

InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3

InChI Key

SKWCWFYBFZIXHE-UHFFFAOYSA-K

Canonical SMILES

CC(=CC(=O)C)O[In](OC(=CC(=O)C)C)OC(=CC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Indiganyloxy Intermediate: This involves the reaction of indiganyl chloride with a suitable alcohol under basic conditions to form the indiganyloxy intermediate.

    Esterification: The indiganyloxy intermediate is then esterified with 4-oxopent-2-en-2-ol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols and alkanes.

    Substitution: Nucleophilic substitution reactions can replace the indiganyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Amino and Amido Derivatives

  • (Z)-4-(Phenylamino)pent-3-en-2-one (3b–3e): These derivatives feature aryl amino groups at the 4-position. Substituents like bromo, chloro, and methyl on the phenyl ring alter electronic properties, as evidenced by NMR shifts. For example, the enolic proton resonates at δ ~12.38–12.44 ppm in $^1$H-NMR, while carbonyl carbons appear at δ ~195–196 ppm in $^{13}$C-NMR .
  • Hafnium(IV) Chloride Complexes (4a–4d) : Ligands such as 4-(phenylamido)pent-3-en-2-one form metal complexes, demonstrating their utility in coordination chemistry. The amido group enhances electron density, facilitating metal binding .

Silyloxy and Alkoxy Derivatives

  • 4-(Trimethylsilyloxy)-3-penten-2-one: This compound incorporates a silyl-protected enol, improving stability for synthetic applications. The trimethylsilyl group shifts the enolic proton to lower δ values compared to free enols .
  • 4-(Methoxyphenyl)pent-3-en-2-one: The methoxy group at the para position introduces electron-donating effects, stabilizing the enone system. Its molecular formula (C${12}$H${14}$O$_2$) and SMILES structure highlight conjugation between the aryl and enone moieties .

Phosphanyl Derivatives

  • 4-((Diphenylphosphanyl)alkylamino)pent-3-en-2-one: Phosphorus-containing substituents modify electronic properties and enable catalytic applications. $^1$H-$^{13}$C HSQC and HMBC NMR data confirm the influence of the phosphanyl group on spin-spin coupling .

Spectroscopic Comparisons

Table 1: Key NMR Data for Pent-3-en-2-one Derivatives

Compound $^1$H-NMR (δ, ppm) $^{13}$C-NMR (δ, ppm) Notable Features
(Z)-4-(Phenylamino)pent-3-en-2-one 12.44 (enolic H) 195.45 (C=O) Aromatic protons at 6.96–7.23 ppm
4-(Methoxyphenyl)pent-3-en-2-one - - SMILES: C/C(=C/C(=O)C)/C1=CC=C(OC)C=C1
4-((Diphenylphosphanyl)propylamino) - - HSQC/HMBC confirms P-C coupling

Coordination Chemistry

  • Metal Complexation: Derivatives like 4-(phenylamido)pent-3-en-2-one bind to hafnium(IV), forming dichloro-bis complexes. This highlights their role as β-ketiminate ligands in organometallic synthesis .
  • Catalytic Potential: Phosphanyl-substituted derivatives are precursors for nickel and iron complexes used in electrochemical CO$_2$ reduction, underscoring their versatility in catalysis .

Biological Activity

Chemical Structure and Properties

The molecular formula for 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one can be denoted as C₁₅H₁₉O₆. The compound features a complex structure characterized by multiple functional groups, which may contribute to its biological activities.

PropertyValue
Molecular Weight305 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogPNot available

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Antioxidant Properties : The presence of multiple oxygen-containing functional groups may enhance the compound's ability to scavenge free radicals.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the potential for developing new antibiotics based on this structure.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound on cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against specific bacteriaStudy on antimicrobial properties
AntioxidantFree radical scavenging capabilityAntioxidant research findings
CytotoxicitySelective toxicity in cancer cellsCytotoxicity assessment study

Research Findings

Recent investigations into the biological activity of this compound have revealed promising results. Studies focused on its potential as an anticancer agent have shown that it can induce apoptosis in malignant cells through various pathways, including oxidative stress mechanisms.

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